molecular formula C15H22O2 B1255089 Unii-56S6M39J5V CAS No. 723-61-5

Unii-56S6M39J5V

Cat. No. B1255089
CAS RN: 723-61-5
M. Wt: 234.33 g/mol
InChI Key: VQXZGZPEZBQXFZ-BEAPCOKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-56S6M39J5V is a natural product found in Bipolaris sorokiniana with data available.

Scientific Research Applications

Global Substance Registration System

The Global Substance Registration System (GSRS), developed by the US FDA and NCATS, offers rigorous scientific descriptions of substances relevant to health, including Unii-56S6M39J5V. This public dataset includes unique identifiers (UNIIs) and detailed descriptions for over 100,000 substances, aiding in medicinal and translational research (Peryea et al., 2020).

Nanotechnology in Drug Delivery

Nanotechnology plays a critical role in medicine, particularly in drug delivery. While this area often uses nanoparticles to reduce drug toxicity and side effects, the intrinsic hazards of nanoparticles themselves are a concern. Understanding the interaction of nanoparticles, such as those containing Unii-56S6M39J5V, with tissues and cells is crucial for ensuring safety in drug delivery applications (De Jong & Borm, 2008).

Polypharmacology in Drug Development

Polypharmacology, the interaction of drug molecules with multiple targets, is a significant challenge in drug development. It opens avenues for designing therapeutic agents that are more effective and less toxic. Understanding how Unii-56S6M39J5V interacts with various targets can help mitigate unintended side effects and enhance drug efficacy (Reddy & Zhang, 2013).

Improving Biopharmaceutical Properties

The development of new dosage forms, like UniORV, can enhance the biopharmaceutical properties of drugs like Unii-56S6M39J5V. These forms can improve dissolution, stability, and pharmacokinetic profiles, thereby enhancing drug efficacy and safety (Hirasawa et al., 2020).

Pharmacogenetics Research

Pharmacogenetics research, which correlates drug response with genetic variation, can provide insights into how individuals may respond differently to Unii-56S6M39J5V. This knowledge can help tailor therapies to individual genetic profiles, improving treatment outcomes and reducing adverse effects (Giacomini et al., 2007).

properties

CAS RN

723-61-5

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1R,4R,5S,8S)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6,8-dicarbaldehyde

InChI

InChI=1S/C15H22O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h7-9,11,13-14H,5-6H2,1-4H3/t11-,13+,14-,15+/m1/s1

InChI Key

VQXZGZPEZBQXFZ-BEAPCOKYSA-N

Isomeric SMILES

CC1=C([C@H]2[C@H](CC[C@@]1([C@H]2C=O)C)C(C)C)C=O

SMILES

CC1=C(C2C(CCC1(C2C=O)C)C(C)C)C=O

Canonical SMILES

CC1=C(C2C(CCC1(C2C=O)C)C(C)C)C=O

synonyms

helminthosporal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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